Z-Ser(tbu)-otbu
Description
Z-Ser(tBu)-OtBu is a protected serine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features three key functional groups:
- Z (carbobenzyloxy) group: Protects the α-amino group, removable via hydrogenolysis or acidic conditions .
- tBu (tert-butyl) group: Protects the serine hydroxyl group, cleaved under strong acidic conditions (e.g., trifluoroacetic acid, TFA) .
- OtBu (tert-butyl ester): Protects the carboxyl group, also cleaved under acidic conditions (e.g., TFA) .
This compound is critical in Fmoc-based SPPS, offering orthogonal protection compatible with standard resin cleavage protocols.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H29NO5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
tert-butyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C19H29NO5/c1-18(2,3)24-13-15(16(21)25-19(4,5)6)20-17(22)23-12-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,20,22)/t15-/m0/s1 |
InChI Key |
DESGCNHUICBSOV-HNNXBMFYSA-N |
SMILES |
CC(C)(C)OCC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
sequence |
X |
Origin of Product |
United States |
Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
Z-Ser(tBu)-OtBu is frequently employed in SPPS due to its compatibility with various coupling reagents and conditions. Research has demonstrated that using this compound leads to high yields and low levels of epimerization during peptide bond formation. For instance, in a study involving the synthesis of tripeptides, the incorporation of this compound resulted in excellent yields without detectable racemization .
Table 1: Yield and Diastereomeric Excess in Peptide Synthesis Using this compound
| Peptide Sequence | Yield (%) | Diastereomeric Excess (%) |
|---|---|---|
| Z-Ala-Cys(Bn)-OMe | 98 | >99 |
| Z-Phe-Val-Ser(tBu)-OtBu | 98 | >99 |
| H-Leu-Ala-Cys(resin)-OtBu | 95 | >99 |
Mechanochemical Approaches
Recent advancements in mechanochemistry have introduced ball-milling techniques for peptide synthesis, where this compound has shown remarkable performance. In these studies, the compound was utilized to couple various amino acids under solvent-free conditions, achieving high yields while maintaining stereochemical integrity . The reduced epimerization rates observed under these conditions highlight the effectiveness of this compound in mechanochemical environments.
Case Study: Ball-Milling Synthesis of Peptides
In a systematic study, the coupling of Z-Phe-Val-OH with HCl∙H-Leu2-OBn using this compound yielded a tetrapeptide with 95% yield and negligible epimerization . This demonstrates the compound's utility in synthesizing longer peptides efficiently.
Applications in Protein Synthesis
This compound is also pivotal in the synthesis of larger proteins through ligation strategies. Its incorporation into peptide sequences allows for site-specific modifications, enhancing the functionality of synthesized proteins. For example, protocols utilizing serine/threonine ligation have successfully employed this compound to create modified versions of proteins like HMGA1a, showcasing its versatility beyond simple peptides .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Z-Ser(tBu)-OtBu with key analogs:
Key Findings from Research
Stability and Reactivity
- Acid Stability : this compound’s tBu and OtBu groups are stable under basic conditions (e.g., piperidine in Fmoc deprotection) but cleaved simultaneously under TFA, simplifying resin cleavage . In contrast, Z-Ser(Trt)-OH requires milder acid for Trt removal, limiting compatibility with resins requiring strong acid .
- Solubility : The tert-butyl groups enhance hydrophobicity, improving solubility in organic solvents (e.g., DMF) compared to Z-Ser(Bzl)-OSu, which may aggregate due to the benzyl group .
Preparation Methods
Hydroxyl Group Protection with tert-Butyl
The tert-butyl group is introduced via acid-catalyzed reaction of serine with isobutene. In a typical protocol, L-serine methyl ester hydrochloride is treated with isobutene in dichloromethane or dioxane using p-toluenesulfonic acid as a catalyst. This reaction proceeds at –20°C to 10°C over 48–96 hours, achieving >90% yield of O-tert-butyl serine methyl ester. The tert-butyl group’s steric bulk minimizes side reactions during subsequent amino group protection.
Amino Group Protection with Benzyloxycarbonyl (Z)
The Z group is introduced via Schotten-Baumann reaction, where O-tert-butyl serine reacts with benzyloxycarbonyl chloride (Z-Cl) in a biphasic system of aqueous sodium hydroxide and dichloromethane. Triethylamine is often added to scavenge HCl, preventing acid-induced tert-butyl cleavage. Reaction completion typically occurs within 2–5 hours at 0–5°C, yielding Z-Ser(tBu)-OtBu with >85% purity.
Stepwise Synthesis Methods
Methyl Ester Formation
Reagents : L-serine, anhydrous methanol, HCl gas
Conditions : 10–14 hours at 25°C
L-serine is suspended in methanol, and HCl gas is bubbled through the mixture to form serine methyl ester hydrochloride. Distillation under reduced pressure removes excess HCl and methanol, yielding a white crystalline solid (mp 145–147°C).
tert-Butyl Protection of Hydroxyl Group
Reagents : Serine methyl ester hydrochloride, isobutene, p-toluenesulfonic acid, dioxane
Conditions : 48–96 hours at 5–10°C
The methyl ester is dissolved in dioxane, and isobutene is introduced under catalytic p-toluenesulfonic acid. The reaction vessel is sealed and gradually warmed to 10°C, achieving quantitative conversion to O-tert-butyl serine methyl ester.
Saponification of Methyl Ester
Reagents : NaOH, methanol/water (9:1)
Conditions : 1–5 hours at 25°C
The methyl ester is hydrolyzed using aqueous NaOH, yielding O-tert-butyl serine. Neutralization with HCl precipitates the product, which is filtered and dried (yield: 92–95%).
Z-Protection of Amino Group
Reagents : Z-Cl, NaOH, dichloromethane
Conditions : 2–5 hours at 0–5°C
O-tert-butyl serine is dissolved in dichloromethane and treated with Z-Cl in the presence of aqueous NaOH. The organic layer is washed, dried, and concentrated to yield this compound as a white powder (yield: 88%).
Industrial Production and Optimization
Scalability Challenges
Traditional batch processes face limitations in mixing efficiency and heat transfer during tert-butylation. Continuous flow reactors address these issues by enabling precise temperature control (–5°C to 10°C) and reduced reaction times (24–48 hours). Automated peptide synthesizers further enhance reproducibility, with in-line HPLC monitoring ensuring >98% purity.
Purification Techniques
Crystallization : this compound is recrystallized from ethyl acetate/hexane (1:3) to remove residual Z-Cl and tert-butylation byproducts.
Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves diastereomers, though this step is often omitted in industrial settings due to cost.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Classical Stepwise | 85 | 95 | 120 | Moderate |
| Flow Reactor | 92 | 98 | 48 | High |
| Microwave-Assisted | 89 | 97 | 8 | Limited |
The flow reactor method outperforms classical approaches in yield and purity, while microwave-assisted synthesis offers rapid results but lacks industrial infrastructure compatibility.
Challenges and Mitigation Strategies
Racemization During Protection
Serine’s β-hydroxyl group can induce racemization under basic conditions. Mitigation includes:
tert-Butyl Group Stability
The tert-butyl ether is susceptible to cleavage by strong acids (e.g., TFA). Stability testing reveals <5% deprotection after 24 hours in 50% TFA, validating its suitability for Fmoc-based SPPS.
Q & A
Q. Tables for Reference
| Analytical Technique | Key Parameters | Acceptance Criteria |
|---|---|---|
| Chiral HPLC | Column: Chirobiotic T; Flow: 1.0 mL/min | Enantiomeric excess ≥99% |
| LC-MS | Ionization: ESI+; Scan: m/z 100–600 | Purity ≥98% (UV 214 nm) |
| H NMR | Solvent: CDCl3; Frequency: 400 MHz | δ 1.35 (tBu, singlet) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
